molecular formula C18H24FN3O6S B1663859 Pefloxacinmesilat CAS No. 70458-95-6

Pefloxacinmesilat

Katalognummer: B1663859
CAS-Nummer: 70458-95-6
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: HQQSBEDKMRHYME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pefloxacin mesylate is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is effective against a wide range of gram-negative and gram-positive bacteria. This compound is commonly used to treat bacterial infections in the gastrointestinal system, genitourinary tract, and uncomplicated gonococcal urethritis in males .

Wirkmechanismus

Target of Action

Pefloxacin mesylate primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . These enzymes are crucial for the transcription and replication of bacterial DNA .

Mode of Action

The bactericidal action of pefloxacin mesylate results from its interference with the activity of DNA gyrase and topoisomerase IV . By inhibiting these enzymes, pefloxacin mesylate prevents the separation of replicated DNA, thereby inhibiting cell division .

Biochemical Pathways

Pefloxacin mesylate affects the biochemical pathways involved in DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, a necessary step for DNA replication and transcription . This inhibition leads to strand breakage of the bacterial chromosome, ultimately inhibiting DNA replication and transcription .

Pharmacokinetics

Pefloxacin mesylate is well absorbed from the gastrointestinal tract . It has a bioavailability of 100% . It is metabolized in the liver and has an elimination half-life of 8.6 hours . It is excreted mostly through the kidneys, but also through the biliary system . Altered plasma pharmacokinetics are observed in patients with liver insufficiency and in elderly patients, necessitating dosage adjustments .

Result of Action

The result of pefloxacin mesylate’s action is the inhibition of bacterial growth and proliferation. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacterial cells from dividing and multiplying . This leads to the death of the bacterial cells and the resolution of the bacterial infection .

Action Environment

The action of pefloxacin mesylate can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, its metabolism and excretion can be influenced by the patient’s liver and kidney function . Therefore, the patient’s physiological condition and the presence of other drugs can affect the action, efficacy, and stability of pefloxacin mesylate .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Pefloxacin mesylate exhibits bactericidal activity primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription. It is effective against a wide range of Gram-negative and Gram-positive bacteria, making it a valuable option in treating various infections .

Treatment of Infections

Pefloxacin is used to treat different bacterial infections, particularly in patients undergoing continuous ambulatory peritoneal dialysis (CAPD). A study involving 22 patients demonstrated that pefloxacin mesylate effectively cured all Gram-negative infections after a 21-day treatment period. However, its efficacy against Gram-positive infections was limited, with only a 25% cure rate for Staphylococcus aureus infections .

Table 1: Efficacy of Pefloxacin Mesylate in CAPD-Associated Peritonitis

Infection TypeCured CasesTotal CasesCure Rate (%)
Gram-negative66100
Staphylococcus aureus1425
Staphylococcus epidermidis1714

Schnitzler Syndrome

Pefloxacin mesylate has shown promise in treating Schnitzler syndrome, characterized by chronic urticarial rash and monoclonal IgM gammopathy. In a study of 11 patients treated with an oral dose of 800 mg/day, significant improvement in symptoms was noted, allowing reductions in corticosteroid therapy for several patients .

Table 2: Outcomes of Pefloxacin Treatment in Schnitzler Syndrome

Patient CountImprovement ObservedCorticosteroid Reduction
11106

Pharmacokinetics and Bioavailability

Pefloxacin mesylate is well absorbed orally, with bioavailability rates reaching up to 70%. Its half-life varies across species; for humans, it averages around 8.6 hours . The drug exhibits weak protein binding (20-30%) and is primarily excreted unchanged in urine .

Table 3: Pharmacokinetic Parameters of Pefloxacin Mesylate

ParameterValue
Oral Bioavailability~70%
Half-Life (Humans)~8.6 hours
Protein Binding20-30%

Veterinary Applications

In veterinary medicine, pefloxacin mesylate has been evaluated for treating systemic infections in poultry. A study indicated effective plasma disposition after administration, suggesting its potential use in managing bacterial infections in livestock .

Research Insights and Future Directions

Recent studies have focused on enhancing the delivery mechanisms of pefloxacin mesylate through formulations such as liposomes, which may improve its therapeutic efficacy and reduce side effects . Additionally, ongoing research into its interactions with other drugs, such as cyclosporin A, highlights the potential for combined therapies in complex clinical scenarios .

Biochemische Analyse

Biochemical Properties

Pefloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA . By interfering with these enzymes, pefloxacin mesylate disrupts the DNA replication process, leading to bacterial cell death. The compound interacts with various biomolecules, including proteins and enzymes, to exert its antibacterial effects .

Cellular Effects

Pefloxacin mesylate affects various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, which is critical for cell division and growth. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, pefloxacin mesylate disrupts the normal functioning of DNA, leading to cell death . The compound’s ability to penetrate cells and achieve high tissue-to-serum ratios makes it effective against intracellular pathogens .

Molecular Mechanism

The molecular mechanism of action of pefloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, pefloxacin mesylate prevents the supercoiling and relaxation of DNA, ultimately inhibiting cell division . This bactericidal action results from the compound’s ability to interfere with the activity of these critical bacterial enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pefloxacin mesylate change over time. The compound is well absorbed by the oral route and has a half-life ranging from 6.2 to 12.4 hours . Over time, pefloxacin mesylate is metabolized to form N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . Long-term effects on cellular function have been observed, including the potential for tendon damage and other adverse effects .

Dosage Effects in Animal Models

The effects of pefloxacin mesylate vary with different dosages in animal models. In broiler chickens, an oral dose of 10 mg/kg body weight every 24 hours has been found to be effective in treating systemic infections . At higher doses, pefloxacin mesylate can have toxic effects, including adverse impacts on the biomechanics and histopathology of tendons in rats . These effects highlight the importance of careful dosage management in clinical and veterinary settings.

Metabolic Pathways

Pefloxacin mesylate is metabolized primarily in the liver. The main metabolic pathways involve the formation of N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . These metabolites are excreted in urine and bile, with the urinary recovery of identified metabolites varying across different species . The compound’s metabolism affects its pharmacokinetic properties and overall efficacy.

Transport and Distribution

Pefloxacin mesylate is well absorbed by the oral route and is distributed widely within the body. It achieves high concentrations in most organs and tissues, except the brain . The compound’s protein binding is relatively low, at about 20-30% . This widespread distribution contributes to its effectiveness in treating bacterial infections in various tissues.

Subcellular Localization

Pefloxacin mesylate is capable of penetrating cells and achieving high tissue-to-serum ratios . This property is particularly important for treating infections caused by intracellular pathogens. The compound’s ability to localize within cells enhances its antibacterial activity and effectiveness in clinical settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pefloxacin mesylate is synthesized through a series of chemical reactions involving the formation of the quinolone core structure. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of pefloxacin mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Reaktionstypen: Pefloxacinmesilat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten antibakteriellen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Pefloxacinmesilat gehört zur Klasse der Fluorchinolon-Antibiotika. Zu ähnlichen Verbindungen gehören:

Eindeutigkeit: this compound ist einzigartig aufgrund seiner spezifischen Aktivität gegen bestimmte gramnegative Bakterien und seiner Verwendung bei der Behandlung von unkomplizierter gonorrhoischer Urethritis bei Männern .

Biologische Aktivität

Pefloxacin mesylate, a fluoroquinolone antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. This article delves into its pharmacokinetics, therapeutic applications, and clinical efficacy, supported by case studies and detailed research findings.

Pharmacokinetics

Pefloxacin mesylate is characterized by its oral bioavailability and broad-spectrum antibacterial activity . Key pharmacokinetic parameters include:

  • Absorption : Pefloxacin is well absorbed following oral administration, with significant plasma concentrations achieved across various species including humans, dogs, and monkeys. In humans, approximately 84% of the antimicrobial activity is attributed to unchanged drug in circulation .
  • Distribution : The drug demonstrates weak protein binding (about 20%) and exhibits higher concentrations in tissues compared to plasma levels, except in the brain . The half-life varies from 1.9 hours in mice to 8.6 hours in humans .
  • Metabolism : Pefloxacin is metabolized into several compounds, including norfloxacin. The urinary recovery of metabolites shows variability across species, with humans exhibiting a recovery rate of 58.9% .

Clinical Applications

Pefloxacin mesylate has been evaluated for its effectiveness in treating various infections:

  • Continuous Ambulatory Peritoneal Dialysis (CAPD) Associated Peritonitis :
    • A study involving 22 patients showed that pefloxacin effectively treated Gram-negative infections such as Escherichia coli and Acinetobacter calcoaceticus, achieving a cure rate of 100% for these pathogens after 21 days of treatment. However, it was less effective against Gram-positive cocci like Staphylococcus aureus and Staphylococcus epidermidis, where cure rates were significantly lower .
  • Schnitzler Syndrome :
    • In a report on 11 patients with Schnitzler syndrome, oral pefloxacin mesylate (800 mg/day) resulted in dramatic improvement in symptoms for 10 patients. This included alleviation of chronic urticaria and systemic manifestations, allowing corticosteroid therapy to be reduced or stopped in several cases .

Table 1: Summary of Clinical Studies Involving Pefloxacin Mesylate

Study TypePatient PopulationTreatment RegimenOutcome
CAPD Associated Peritonitis22 patients800 mg loading; 400 mg BID100% cure for Gram-negative; low efficacy for Gram-positive
Schnitzler Syndrome11 patients800 mg/daySignificant symptom relief; reduced corticosteroid use

Pefloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism allows it to target both Gram-negative and Gram-positive bacteria effectively.

Safety Profile

The safety profile of pefloxacin mesylate has been generally favorable, though side effects have been reported. In the CAPD study, approximately 55% of patients experienced side effects, predominantly skin or musculoskeletal issues . The long-term use in Schnitzler syndrome patients also indicated a good safety profile over extended periods .

Eigenschaften

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSBEDKMRHYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70458-92-3 (Parent)
Record name Pefloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045935
Record name Pefloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70458-95-6, 208265-92-3
Record name Pefloxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70458-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pefloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pefloxacin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pefloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 208265-92-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pefloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Pefloxacin mesylate
Reactant of Route 3
Reactant of Route 3
Pefloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Pefloxacin mesylate
Reactant of Route 5
Pefloxacin mesylate
Reactant of Route 6
Reactant of Route 6
Pefloxacin mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.